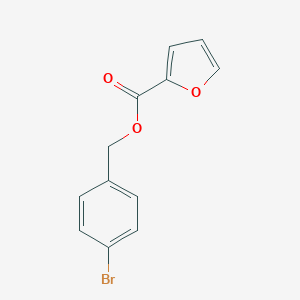

4-Bromobenzyl 2-furoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H9BrO3 |

|---|---|

Molecular Weight |

281.1 g/mol |

IUPAC Name |

(4-bromophenyl)methyl furan-2-carboxylate |

InChI |

InChI=1S/C12H9BrO3/c13-10-5-3-9(4-6-10)8-16-12(14)11-2-1-7-15-11/h1-7H,8H2 |

InChI Key |

BPTDLKVJPVHCOG-UHFFFAOYSA-N |

SMILES |

C1=COC(=C1)C(=O)OCC2=CC=C(C=C2)Br |

Canonical SMILES |

C1=COC(=C1)C(=O)OCC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromobenzyl 2 Furoate and Its Analogues

Esterification Reaction Pathways

Esterification, the process of forming an ester from an alcohol and a carboxylic acid, is the most direct method for synthesizing 4-bromobenzyl 2-furoate. Various approaches to esterification have been developed, ranging from classical acid-catalyzed methods to more sophisticated activation strategies.

Conventional Fischer Esterification Approaches

Fischer esterification is a classic organic reaction that involves the acid-catalyzed esterification of a carboxylic acid with an alcohol. jk-sci.commasterorganicchemistry.comnumberanalytics.com In the context of this compound synthesis, this would involve reacting 4-bromobenzyl alcohol with 2-furoic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). jk-sci.com

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. numberanalytics.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. jk-sci.com Subsequent proton transfer and elimination of water lead to the formation of the ester. numberanalytics.com To drive the equilibrium towards the product side, an excess of the alcohol is often used, and the water formed during the reaction is typically removed, for instance, through azeotropic distillation. jk-sci.commasterorganicchemistry.com

While Fischer esterification is a straightforward method, it is a reversible reaction, and the conditions are often harsh, which may not be suitable for sensitive substrates. jk-sci.com

Activation and Coupling Strategies for Ester Formation

To overcome the limitations of Fischer esterification, various activation and coupling strategies have been developed to facilitate ester formation under milder conditions. These methods typically involve activating the carboxylic acid to make it more susceptible to nucleophilic attack by the alcohol.

Steglich Esterification: This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling reagent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. wikipedia.orgorganic-chemistry.org The reaction is generally conducted at room temperature in a polar aprotic solvent. wikipedia.org The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate. The alcohol then attacks this intermediate to form the ester, with the byproduct being the insoluble dicyclohexylurea (DCU), which can be easily removed by filtration. wikipedia.org DMAP acts as an acyl transfer reagent, accelerating the reaction and suppressing side reactions. organic-chemistry.org This method is particularly useful for the esterification of sterically hindered or acid-sensitive substrates. organic-chemistry.org

Mitsunobu Reaction: The Mitsunobu reaction provides a powerful and versatile method for esterification, especially when stereochemical inversion of a chiral alcohol is desired. chemistrysteps.comorganic-chemistry.orgalfa-chemistry.comatlanchimpharma.comtcichemicals.com The reaction involves the use of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). alfa-chemistry.com The phosphine and the azodicarboxylate activate the alcohol, making the hydroxyl group a good leaving group. organic-chemistry.org The carboxylate anion then displaces the activated hydroxyl group via an SN2 mechanism, resulting in the formation of the ester with inversion of configuration at the alcohol's stereocenter. chemistrysteps.comorganic-chemistry.org The reaction proceeds under mild and neutral conditions, making it compatible with a wide range of functional groups. atlanchimpharma.com

Oxidative Esterification Techniques, including Metal-Free Catalysis

Oxidative esterification presents an alternative route where an aldehyde is directly converted to an ester in the presence of an alcohol and an oxidizing agent. In the context of synthesizing analogues of this compound, this could involve the oxidation of an appropriate aldehyde in the presence of 4-bromobenzyl alcohol.

N-Heterocyclic carbenes (NHCs) have emerged as effective organocatalysts for oxidative esterification reactions. nih.gov For instance, NHCs can catalyze the aerobic oxidation of furan (B31954) aldehydes to the corresponding furoic acids, which can then be esterified. nih.gov Detailed mechanistic studies have shown that the reaction proceeds through the formation of an acyl azolium intermediate. nih.gov

Synthetic Routes from 4-Bromobenzyl Alcohol and Related Precursors

4-Bromobenzyl alcohol is a key starting material for the synthesis of this compound. sigmaaldrich.comnih.gov It is a commercially available solid with a melting point of 75-77 °C. sigmaaldrich.com

One of the primary applications of 4-bromobenzyl alcohol in synthesis is its reaction with various carboxylic acids or their activated derivatives to form esters. sigmaaldrich.com Besides its direct use in esterification reactions, 4-bromobenzyl alcohol can be oxidized to 4-bromobenzaldehyde (B125591), another important precursor. sigmaaldrich.comorgsyn.orgresearchgate.net This oxidation can be achieved using various reagents, such as polyvinylpolypyrrolidone-supported hydrogen peroxide, silica (B1680970) sulfuric acid, and ammonium (B1175870) bromide, or by using a nanomagnetic Fe₃O₄ catalyst in water with hydrogen peroxide. sigmaaldrich.comresearchgate.net The resulting 4-bromobenzaldehyde can then be used in subsequent reactions. Furthermore, 4-bromobenzyl alcohol can be synthesized from 4-bromobenzoic acid via reduction. chemicalbook.com

Synthesis Employing 2-Furoic Acid or its Esters as Starting Materials

2-Furoic acid, also known as furan-2-carboxylic acid, is another crucial building block for the synthesis of this compound. wikipedia.org It is a white crystalline solid that can be synthesized by the oxidation of furfural (B47365) or furfuryl alcohol. wikipedia.org The industrial production of 2-furoic acid often involves the Cannizzaro reaction of furfural. wikipedia.org

In the synthesis of this compound, 2-furoic acid can be directly esterified with 4-bromobenzyl alcohol using the methods described in section 2.1. Alternatively, 2-furoic acid can be converted to a more reactive derivative, such as an acyl chloride (2-furoyl chloride), which readily reacts with 4-bromobenzyl alcohol to form the desired ester. google.com

Esters of 2-furoic acid, such as methyl 2-furoate or ethyl 2-furoate, can also serve as starting materials. semanticscholar.orgbibliomed.orgresearchgate.net These esters can undergo transesterification with 4-bromobenzyl alcohol, although this is less common than direct esterification. More significantly, furoate esters are used in palladium-catalyzed cross-coupling reactions to synthesize more complex furan derivatives. semanticscholar.orgmdpi.comacs.org

Transition Metal-Catalyzed Coupling Reactions in Synthesis (e.g., Palladium-mediated reactions)

Transition metal-catalyzed reactions, particularly those mediated by palladium, have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While not directly forming the ester bond of this compound in a single step, these reactions are crucial for synthesizing analogues and more complex derivatives.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used to introduce aryl or other substituents onto the furan ring or the bromobenzyl moiety. nih.govresearchgate.net For example, N-(4-bromophenyl)furan-2-carboxamide has been arylated using a triphenylphosphine palladium catalyst and potassium phosphate (B84403) as a base to afford various analogues. mdpi.com Similarly, the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives has been achieved through Suzuki cross-coupling reactions. nih.govresearchgate.net

Palladium catalysts are also employed in the synthesis of furan rings themselves. For instance, the palladium-catalyzed direct arylation of methyl 2-furoate with aryl bromides has been reported. acs.org Additionally, palladium-catalyzed ring closure of aryl o-bromobenzyl ketones provides a route to 2-arylbenzofurans. researchgate.net The synthesis of functionalized furans can also be optimized using palladium catalysts under various reaction conditions. mdpi.com

These palladium-mediated reactions offer a powerful platform for the structural diversification of molecules related to this compound, enabling the synthesis of a wide array of analogues with potentially interesting chemical and biological properties.

Sustainable and Green Chemistry Approaches to Synthesis

The development of sustainable and green synthetic methodologies is a paramount goal in modern chemistry, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. For the synthesis of this compound and its analogues, several green chemistry principles have been successfully applied, focusing on alternative energy sources, environmentally benign catalysts, and greener reaction media. These approaches offer significant advantages over traditional synthetic routes.

One of the prominent green strategies is the use of microwave irradiation as an alternative energy source. conicet.gov.arresearchgate.net Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields in the formation of ester and amide derivatives of furan. researchgate.netorganic-chemistry.org For instance, the synthesis of furan-2-ylmethyl furan-2-carboxylate, an analogue of this compound, has been achieved with high efficiency under microwave conditions. researchgate.net This method often proceeds faster and with cleaner reaction profiles compared to conventional heating. organic-chemistry.org Research on the microwave-assisted, catalyst-free production of methyl 2-furoate from furfural demonstrated 96% conversion with 69% selectivity in just 2 hours at 120 °C. conicet.gov.ar This highlights the potential of microwave heating to drive reactions efficiently without the need for a catalyst, further enhancing the green credentials of the process. conicet.gov.ar

Catalysis plays a central role in the green synthesis of furoate esters. The use of reusable, non-toxic catalysts is a key aspect. Gold nanoparticles supported on various metal oxides have emerged as highly effective catalysts for the oxidative esterification of furfural to produce alkyl furoates. mdpi.comd-nb.info For example, gold nanoparticles on a magnesium oxide support (Au/MgO) have demonstrated up to 95% yield of methyl furoate, with the catalyst maintaining its activity and selectivity over several cycles. mdpi.com This system allows for the use of the alcohol reactant as the solvent, minimizing the use of additional organic solvents. mdpi.com Similarly, gold on titanium dioxide (Au/TiO2) has been used for the oxidative coupling of alcohols. researchgate.net

The following table summarizes the performance of different gold-based catalysts in the oxidative esterification of furfural.

Table 1: Performance of Gold-Based Catalysts in Furfural Oxidative Esterification

| Catalyst | Support | Base | Solvent | Product Yield | Reference |

|---|---|---|---|---|---|

| Au | MgO | None | Methanol (B129727) | >90% | mdpi.com |

| Au | Hydrotalcite | K2CO3 | Propanol | High | mdpi.com |

| Au | TiO2 | KOMe | Methanol | High | mdpi.com |

| Au | Carbon | NaOMe | Methanol | >99% | d-nb.info |

Data sourced from studies on the synthesis of furoate esters. mdpi.comd-nb.info

Another green catalytic approach involves biocatalysis . Enzymes, such as lipases, offer high selectivity under mild reaction conditions. CAL-B (Candida antarctica lipase (B570770) B) has been identified as a highly efficient lipase for the production of methyl 2-furoate. researchgate.net The use of enzymes aligns perfectly with green chemistry principles due to their biodegradable nature and operation in aqueous or solvent-free systems.

The choice of solvents and reagents is also critical. The use of hydrogen peroxide as a "green" oxidant, which produces water as its only byproduct, has been explored. researchgate.net Amine-assisted oxidation of furfural to furoic acid using hydrogen peroxide has been shown to be a sustainable and efficient process, which can then be followed by esterification to obtain alkyl furoates. researchgate.net This method can achieve high yields (99%) and allows for efficient product separation. researchgate.net Furthermore, the development of syntheses in greener solvents, such as ionic liquids or natural deep eutectic solvents (NADES), represents another frontier in the sustainable synthesis of ester analogues. researchgate.netjsynthchem.com For example, the synthesis of benzocaine (B179285) analogues has been successfully demonstrated using NADES as an environmentally friendly reaction medium. jsynthchem.com

Flow chemistry offers a safer, more scalable, and often higher-yielding alternative to traditional batch synthesis. A transition-metal-free, continuous-flow synthesis of 2,5-diaryl furans, which are structurally related to the furan core of the target molecule, has been developed. acs.orgsemanticscholar.org This method significantly improved yields compared to batch processes; for instance, the yield of an unsymmetrical furan increased from 21% in batch to 40% in flow. semanticscholar.org

Chemical Reactivity and Transformations of 4 Bromobenzyl 2 Furoate

Reactions Involving the Bromine-Substituted Benzyl (B1604629) Moiety

The 4-bromobenzyl portion of the molecule is characterized by two key reactive features: the carbon-bromine (C-Br) bond on the aromatic ring and the benzylic carbon attached to the ester oxygen. These sites are susceptible to a variety of transformations, including cross-coupling, nucleophilic substitution, and reduction.

The aryl bromide functionality is a highly valuable handle for the formation of new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular frameworks.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming a C(sp²)–C(sp²) bond by coupling an organoboron compound with an organohalide. The C–Br bond in the 4-bromobenzyl group is an excellent substrate for this transformation. While the direct Suzuki coupling of 4-bromobenzyl 2-furoate is not extensively documented, the reactivity of closely related compounds like 4-bromobenzyl halides and esters provides a strong precedent. nih.govacs.orgkochi-tech.ac.jp

In a typical reaction, the 4-bromobenzyl moiety is coupled with an arylboronic acid in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, and base is crucial for achieving high selectivity and yield. nih.gov For instance, studies on 1-bromo-4-(chloromethyl)benzene have shown that the Suzuki-Miyaura reaction can be performed selectively at the C(sp²)–Br bond, leaving the C(sp³)–Cl bond intact. nih.gov This selectivity highlights the feasibility of modifying the aryl bromide portion of this compound without affecting other parts of the molecule. The reaction tolerates a wide range of functional groups on the arylboronic acid partner, including both electron-donating and electron-withdrawing substituents. nih.gov

Table 1: Examples of Suzuki-Miyaura Reactions with 4-Bromobenzyl Derivatives

| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield | Reference |

| 1-Bromo-4-(chloromethyl)benzene | p-Tolylboronic acid | Pd(OAc)₂, PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 93% | nih.gov |

| 1-Bromo-4-(chloromethyl)benzene | (4-Methoxyphenyl)boronic acid | Pd(OAc)₂, PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 92% | nih.gov |

| 1-Bromo-4-(chloromethyl)benzene | (4-(Trifluoromethyl)phenyl)boronic acid | Pd(OAc)₂, PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 85% | nih.gov |

| 4-Bromobenzyl acetate | Phenylboronic acid | PdCl₂, DPEPhos | NaHCO₃ | Ethanol | High Yield | acs.orgkochi-tech.ac.jp |

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org This reaction is instrumental in the synthesis of arylalkynes. The 4-bromobenzyl group can readily participate in Sonogashira couplings, providing access to a variety of substituted phenylethynyl derivatives. The reaction conditions are generally mild, accommodating a wide array of functional groups. wikipedia.orgbeilstein-journals.org

The reactivity of aryl halides in Sonogashira coupling typically follows the order I > Br > Cl, making aryl bromides effective substrates. wikipedia.org The synthesis of building blocks for modular chemistry often employs the Sonogashira coupling of 4-bromo derivatives with terminal acetylenes to create extended π-conjugated systems. beilstein-journals.org

Table 2: Examples of Sonogashira Reactions with Aryl Bromides

| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Conditions | Reference |

| Aryl Halides | Phenylacetylene | Pd(OAc)₂, Ligand | Base | Solvent | Microwave, 120°C | researchgate.net |

| 4-Bromoiodobenzene | Trimethylsilylacetylene | Pd Catalyst | Base | Solvent | Room Temp | wikipedia.org |

| 4-Bromo Derivatives | Terminal Acetylenes | Pd/Cu Catalyst | Et₃N | Toluene | 80°C | beilstein-journals.orgrsc.org |

The benzyl carbon of the 4-bromobenzyl group is electrophilic and susceptible to nucleophilic attack. In this compound, this carbon is part of an ester linkage. A nucleophilic substitution reaction at this position would involve the displacement of the furoate anion as a leaving group.

While direct substitution on the ester might require specific conditions, the high reactivity of the benzylic position is well-established from studies on analogous 4-bromobenzyl halides. smolecule.com In these systems, the benzylic bromide or chloride is readily displaced by a wide range of nucleophiles, including amines, thiols, and cyanides, typically via an Sₙ2 mechanism. vulcanchem.com For example, 4-bromobenzyl bromide serves as a key building block for synthesizing libraries of aminomethyl-substituted biaryl compounds through sequential N-alkylation of various amines. smolecule.com This inherent reactivity underscores the potential of the benzylic carbon in this compound to act as an electrophile, enabling the introduction of diverse functional groups upon cleavage of the benzyl-oxygen bond.

The carbon-bromine bond on the phenyl ring can be selectively removed or transformed through reductive processes. Electrochemical reduction is one method for the cleavage of carbon-halogen bonds. uantwerpen.be This process typically involves an initial electron transfer to the molecule to form a radical anion, which then undergoes cleavage of the C-Br bond to yield a bromide anion and an organic radical. uantwerpen.be The resulting radical can be further reduced to an anion and subsequently protonated to give the debrominated product. This transformation effectively converts the 4-bromobenzyl moiety into a simple benzyl group. Chemical reduction methods can also achieve this transformation.

Nucleophilic Substitution Reactions at the Benzyl Carbon

Reactions of the Furoate Ester Functional Group

The furoate ester group is the second major reactive center in the molecule. It can undergo reactions at the ester carbonyl, leading to hydrolysis or transesterification, or reactions involving the furan (B31954) ring itself.

Hydrolysis

The ester linkage in this compound can be cleaved by hydrolysis to yield 2-furoic acid and 4-bromobenzyl alcohol. This reaction can be catalyzed by either acid or base. Base-catalyzed hydrolysis, or saponification, is a common and efficient method. For example, various aromatic and heterocyclic esters, including furoates, undergo rapid and complete hydrolysis using potassium hydroxide (B78521) in methanol (B129727) at ambient temperature. researchgate.net In biological systems, furoate esters are expected to be hydrolyzed to 2-furoic acid and the corresponding alcohol by carboxylesterases. inchem.org

Transesterification

Transesterification is a process where the 4-bromobenzyl alcohol portion of the ester is exchanged with a different alcohol. This reaction is typically catalyzed and can be used to synthesize a variety of other furoate esters from a common precursor. Various catalysts have been developed for this purpose, including alkoxyzinc salts and metal oxides like platinum dioxide. tubitak.gov.trrsc.org The reactivity in transesterification can be influenced by steric factors of the incoming alcohol. rsc.org For instance, the transesterification of methyl 2-furoate to ethyl 2-furoate has been demonstrated using zinc-based reagents. tubitak.gov.tr A process for preparing furfuryl furoate via the transesterification of ethyl furoate with furfuryl alcohol using potassium carbonate as a catalyst has also been patented. google.com

Table 3: Examples of Transesterification Reactions with Furoate Esters

| Starting Ester | Alcohol | Reagent/Catalyst | Yield | Reference |

| Methyl 2-furoate | Ethanol | ZnBr₂/EtO⁻ | 60% | tubitak.gov.tr |

| Ethyl 2-furoate | Methanol | ZnBr₂/MeO⁻ | 95% | tubitak.gov.tr |

| Ethyl furoate | Furfuryl alcohol | K₂CO₃ | 76% | google.com |

| Methyl 2-furoate | Various alcohols | PtO₂ | High | rsc.org |

Electrophilic Aromatic Substitution

The furan ring is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution. chemicalbook.com Its reactivity is significantly higher than that of benzene (B151609). chemicalbook.com Substitution preferentially occurs at the C2 and C5 positions, as the cationic intermediate formed by electrophilic attack at these positions is more stabilized by resonance than the intermediate formed from attack at C3 or C4. chemicalbook.com

In this compound, the ester group is at the C2 position. As an electron-withdrawing group, the ester deactivates the furan ring towards electrophilic attack compared to unsubstituted furan. The directing effect of the C2-ester group typically favors substitution at the C4 and C5 positions. vulcanchem.comsmolecule.com Given that the C5 position is generally more reactive in furans, electrophilic substitution reactions such as bromination or nitration would be expected to occur there, if conditions are controlled to prevent reaction on the benzyl ring.

Directed Functionalization

In addition to classical electrophilic substitution, modern synthetic methods allow for the functionalization of specific C-H bonds through transition-metal-catalyzed reactions, often guided by a directing group. The carboxylate or ester functionality of the furoate moiety can serve as such a directing group. researchgate.netresearchgate.net For example, ruthenium-catalyzed C-H activation directed by a carboxylic acid has been used for the olefination of furan-2-carboxylic acid. researchgate.netresearchgate.net This strategy allows for the introduction of substituents at positions that may not be accessible through classical electrophilic substitution, providing a powerful tool for creating highly functionalized furan derivatives. mdpi.com

Ring-Opening and Rearrangement Chemistry of the Furan Core

The furan core of this compound is a versatile heterocyclic system capable of undergoing a variety of ring-opening and rearrangement reactions. These transformations are pivotal in synthetic chemistry for accessing more complex molecular architectures, particularly oxygen-containing heterocycles and carbocycles. Key among these are oxidative ring expansion reactions, such as the Achmatowicz rearrangement, and acid-catalyzed rearrangements like the Piancatelli rearrangement.

The Achmatowicz reaction is a powerful method for converting furans into dihydropyrans. wikipedia.org This oxidative ring expansion typically involves the transformation of a furfuryl alcohol into a 6-hydroxy-2H-pyran-3(6H)-one. nih.govthieme-connect.com For a substrate like this compound, a preliminary reduction of the ester group to the corresponding furfuryl alcohol is a necessary first step to enable this transformation. Once the 4-bromobenzyl 2-furylmethanol is obtained, it can be subjected to various oxidative conditions.

The reaction is commonly initiated by treating the furfuryl alcohol with an oxidizing agent such as bromine in methanol or m-chloroperbenzoic acid (m-CPBA). wikipedia.orgthieme-connect.com The mechanism with bromine in methanol proceeds through the formation of a 2,5-dimethoxy-2,5-dihydrofuran (B146672) intermediate, which then undergoes an acid-catalyzed rearrangement to yield the dihydropyranone product. wikipedia.org The use of peracids like m-CPBA is believed to involve a Prilezhaev-like epoxidation of the furan ring, followed by rearrangement. thieme-connect.com Biocatalytic versions of the Achmatowicz reaction have also been developed, utilizing enzymes like peroxidases, which offer milder and more sustainable reaction conditions. acs.orgrsc.org

The Piancatelli rearrangement is another significant acid-catalyzed transformation of furfuryl alcohols, leading to the formation of 4-substituted cyclopentenone derivatives. acs.org This reaction is thought to proceed via an oxocarbenium ion intermediate, which, after nucleophilic attack and subsequent ring-opening, undergoes a 4π conrotatory electrocyclization to form the cyclopentenone ring. acs.org This rearrangement provides a direct route from furan-based starting materials to valuable five-membered carbocyclic structures.

Beyond these named reactions, the furan ring can be transformed into other heterocyclic structures like butenolides (furan-2(5H)-ones), which are present in numerous biologically active natural products. griffith.edu.auresearchgate.net These syntheses can involve various strategies, including tandem ring expansion and sigmatropic rearrangements of related furan derivatives. nih.gov

Table 1: Representative Conditions for Furan Core Rearrangements This table presents generalized conditions for rearrangements of furfuryl alcohols, which can be synthesized from this compound via reduction.

| Rearrangement Type | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| Achmatowicz Reaction | Bromine (Br₂), Methanol (MeOH), followed by dilute H₂SO₄ | Dihydropyranone | wikipedia.org |

| Achmatowicz Reaction | m-Chloroperbenzoic acid (m-CPBA), chlorinated solvent | Dihydropyranone | thieme-connect.com |

| Aza-Achmatowicz Reaction | N-Bromosuccinimide (NBS), THF/H₂O (buffered) | Dihydropyridinone | nih.gov |

| Piancatelli Rearrangement | Brønsted or Lewis Acid (e.g., Dy(OTf)₃), Acetonitrile (MeCN), 80 °C | 4-Aminocyclopentenone | acs.org |

Cascade and Domino Reaction Sequences

Cascade reactions, also known as domino or tandem reactions, are highly efficient synthetic processes where multiple bond-forming events occur in a single operation without isolating intermediates or changing reaction conditions. wikipedia.orgub.edu The bifunctional nature of this compound, possessing both a reactive furan diene system and a brominated aromatic ring suitable for cross-coupling, makes it an ideal substrate for designing such sequences.

One prominent cascade strategy involves the Diels-Alder reaction of the furan ring. While electron-withdrawing groups can decrease the reactivity of furan as a diene, studies have shown that 2-furoic acid derivatives can indeed participate in Diels-Alder cycloadditions, particularly with reactive dienophiles like maleimides. tno.nlnih.govrsc.org These reactions are often enhanced in aqueous media. nih.gov A cascade sequence could be initiated by an intermolecular reaction, which then sets up an intramolecular Diels-Alder (IMDA) cycloaddition. For example, an Ugi four-component reaction involving a furan-based aldehyde, an amine, an isonitrile, and a suitable acid can produce an adduct that spontaneously undergoes an IMDA reaction to create complex polycyclic structures like furoisoindoles. beilstein-journals.org

Palladium-catalyzed processes offer another rich platform for designing cascade reactions. A hypothetical domino sequence starting from this compound could begin with a Heck reaction or Suzuki coupling at the C-Br bond, introducing a new substituent. If this substituent contains a reactive moiety (e.g., an alkene), a subsequent intramolecular cyclization involving the furan ring or the ester group could be triggered. For instance, domino Heck/cyclization sequences are well-established for the synthesis of quinolinones from acrylic acid and 2-iodoanilines, demonstrating the principle of coupling a cross-coupling event with a cyclization. mdpi.com A similar strategy could be envisioned where a substituent introduced via Suzuki coupling onto the benzyl ring subsequently participates in a cyclization with the furan moiety.

Table 2: Example of a Tandem Ugi/Intramolecular Diels-Alder Reaction This table illustrates a cascade process based on a furan aldehyde, demonstrating a principle applicable to derivatives of this compound.

| Step | Reaction Type | Reactants | Intermediate/Product | Key Feature | Reference |

|---|---|---|---|---|---|

| 1 | Ugi Reaction | 3-(Furan-2-yl)acrylaldehyde, Amine, Isonitrile, Maleic acid monoanilide | Ugi Adduct | Formation of a diene-dienophile system in one step | beilstein-journals.org |

| 2 | Intramolecular Diels-Alder | Ugi Adduct (in situ) | Furo[2,3-f]isoindole | Spontaneous [4+2] cycloaddition following the Ugi reaction | beilstein-journals.org |

Derivatization and Selective Functionalization Strategies

The structure of this compound offers two distinct sites for selective chemical modification: the 4-bromobenzyl ring and the 2-furoate heterocycle. This allows for a wide range of derivatization strategies to synthesize a library of analogues with diverse functionalities.

Functionalization of the 4-Bromobenzyl Moiety: The carbon-bromine bond on the phenyl ring is a versatile handle for a multitude of palladium-catalyzed cross-coupling reactions. uwindsor.ca This allows for the selective introduction of carbon, nitrogen, and oxygen-based substituents.

C-C Bond Formation: The Suzuki-Miyaura coupling is a highly effective method for forming new carbon-carbon bonds by reacting the aryl bromide with various aryl- or heteroarylboronic acids. nih.govmdpi.com This reaction is tolerant of many functional groups and typically proceeds in high yield using a palladium catalyst, a phosphine (B1218219) ligand, and a base. This strategy can be used to synthesize biaryl derivatives from this compound. Similarly, other cross-coupling reactions like the Heck, Sonogashira, and Stille couplings can be employed to introduce alkenyl, alkynyl, and organotin groups, respectively.

C-N/C-O Bond Formation: The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen and carbon-oxygen bonds. This reaction enables the coupling of the 4-bromobenzyl group with a wide array of amines, amides, amino acid esters, and phenols, providing access to a diverse set of aniline, ether, and related derivatives. beilstein-journals.org These reactions are typically catalyzed by a palladium precursor in the presence of a specialized phosphine ligand (e.g., Xantphos) and a base like cesium carbonate. beilstein-journals.org

Functionalization of the 2-Furoate Moiety: The furan ring and its ester substituent can also be selectively functionalized.

C-H Functionalization: The furan ring is susceptible to direct C-H functionalization. Directed metalation strategies, for example using TMPMgCl·LiCl, can achieve selective magnesiation at the C3 or C5 positions of a 2-substituted furan, allowing for subsequent reaction with various electrophiles to introduce new substituents. rsc.org

Ester Modification: The ester group can be easily modified. Hydrolysis under basic or acidic conditions yields the corresponding 4-bromobenzyl 2-furoic acid. This carboxylic acid can then be converted into amides, other esters, or an acyl chloride for further transformations. Alternatively, reduction of the ester using reducing agents like lithium aluminum hydride (LiAlH₄) affords 4-bromobenzyl 2-furylmethanol, which is the key precursor for rearrangements like the Achmatowicz and Piancatelli reactions. nih.govacs.org

Cycloaddition Reactions: As discussed previously, the furan ring can act as a 1,3-diene in Diels-Alder reactions, providing a powerful method for constructing bicyclic ether systems (7-oxabicyclo[2.2.1]heptenes). nih.gov This reaction functionalizes the C2 and C5 positions of the furan ring while creating a more complex, three-dimensional scaffold.

Table 3: Selective Functionalization via Suzuki-Miyaura Coupling of Aryl Bromides This table showcases typical conditions for the Suzuki coupling of aryl bromides, a key derivatization strategy for the 4-bromobenzyl moiety.

| Aryl Bromide Substrate | Boronic Acid | Catalyst/Ligand | Base/Solvent | Product Yield | Reference |

|---|---|---|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ / 1,4-Dioxane | 85% | mdpi.com |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ / 1,4-Dioxane | 90% | mdpi.com |

| 1-Bromo-4-(chloromethyl)benzene | 4-Tolylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ / Toluene-H₂O | 95% | nih.gov |

| N-Benzyl-4-bromo-7-azaindole | Phenylboronic acid | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ / 1,4-Dioxane | 92% | beilstein-journals.org |

Spectroscopic and Structural Elucidation of 4 Bromobenzyl 2 Furoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR Spectral Characterization

The ¹H NMR spectrum of 4-Bromobenzyl 2-furoate provides detailed information about the different proton environments within the molecule. The spectrum would be expected to show distinct signals for the protons on the furan (B31954) ring, the benzylic protons, and the protons on the bromophenyl group.

Furan Ring Protons: The furan ring has three protons. The proton at position 5 (H-5) typically appears as a doublet of doublets around δ 7.60 ppm. The proton at position 3 (H-3) would also likely be a doublet of doublets, appearing near δ 7.20 ppm, while the proton at position 4 (H-4) would be expected to be a multiplet around δ 6.50 ppm.

Benzylic Protons: The two equivalent protons of the methylene (B1212753) group (-CH₂-) attached to the bromo-substituted benzene (B151609) ring would appear as a sharp singlet, anticipated around δ 5.30 ppm.

Bromophenyl Protons: The aromatic protons on the 4-bromophenyl ring typically exhibit a characteristic AA'BB' splitting pattern due to their symmetry. Two doublets would be expected, one for the protons ortho to the bromine atom (around δ 7.50 ppm) and another for the protons meta to the bromine atom (around δ 7.30 ppm).

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of this compound.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~158 |

| C2 (Furan) | ~147 |

| C5 (Furan) | ~145 |

| C1' (Bromophenyl) | ~135 |

| C2'/C6' (Bromophenyl) | ~132 |

| C3'/C5' (Bromophenyl) | ~130 |

| C4' (Bromophenyl) | ~123 |

| C3 (Furan) | ~119 |

| C4 (Furan) | ~112 |

| Methylene (-CH₂-) | ~60 |

Data is predictive and based on typical chemical shifts for similar structures.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are instrumental in confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the coupled protons on the furan ring (H-3, H-4, and H-5) and between the coupled aromatic protons on the bromophenyl ring. scribd.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. columbia.edu This technique would definitively link each proton signal to its corresponding carbon signal, for instance, the benzylic protons to the methylene carbon. scribd.comcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. columbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the carbons of the aromatic ring bonded to the bromine atom and the ester group. scribd.com For example, the benzylic protons would show a correlation to the carbonyl carbon.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (Ester) | ~1720 (strong) |

| C-O (Ester) | ~1290 and ~1150 (strong) |

| Aromatic C=C | ~1600-1450 (multiple bands) |

| Furan Ring | ~1580, ~1480, ~1020 |

| C-H (Aromatic) | ~3100-3000 |

| C-H (Aliphatic) | ~2980-2850 |

| C-Br | ~600-500 |

The strong absorption band around 1720 cm⁻¹ is indicative of the ester carbonyl group. masterorganicchemistry.com The presence of both aromatic and furan rings is confirmed by the C=C stretching vibrations in the 1600-1450 cm⁻¹ region and the C-H stretching above 3000 cm⁻¹. vscht.cz

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound (C₁₂H₉BrO₃), the expected monoisotopic mass is approximately 280.97 g/mol . The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio).

Common fragmentation patterns would likely involve the cleavage of the ester bond, leading to fragment ions corresponding to the 4-bromobenzyl cation and the 2-furoyl cation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions of the aromatic and furan rings. The presence of the bromine atom and the ester group can influence the position and intensity of these absorptions. Typically, substituted benzene rings show a primary band around 200-220 nm and a secondary, less intense band around 250-280 nm. The furan ring also contributes to the absorption in the UV region.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. This powerful technique provides detailed insight into molecular geometry, bond parameters, and the nature of intermolecular forces that dictate how molecules arrange themselves in a crystal lattice. nih.gov

Table 1: Expected Bond Parameter Analysis for this compound

| Parameter Type | Specific Bonds/Angles of Interest | Expected Information |

| Bond Lengths (Å) | C-Br, C=O (ester), C-O (ester), O-CH₂, C-H, C-C (aromatic/furan) | Provides insight into bond order and electronic environment. For example, the C-Br bond length is expected to be consistent with typical aryl bromides. mdpi.com |

| Bond Angles (°) | O=C-O, C-O-CH₂, Angles within furan and benzene rings | Defines the geometry around specific atoms and the strain within cyclic systems. |

| Torsion Angles (°) | C-C-O-C (ester), C-O-CH₂-C (benzyl) | Describes the rotation around single bonds and determines the overall 3D conformation of the molecule. |

Note: The table describes the type of data that would be obtained from an SC-XRD experiment. Specific values are not provided as a crystal structure for this compound is not publicly available in the searched databases.

Beyond individual molecular structure, SC-XRD reveals how molecules interact with each other to form a stable crystal lattice. For this compound, several types of non-covalent interactions would be anticipated and could be analyzed. These include:

Hydrogen Bonds: Weak C-H···O hydrogen bonds are expected, likely involving the carbonyl oxygen of the ester group as an acceptor and various hydrogen atoms on the furan and benzene rings as donors. nih.govnih.gov

Halogen Bonding: The bromine atom on the phenyl ring can act as a Lewis acidic "halogen bond donor," potentially forming C-Br···O interactions with the ester or furan oxygen atoms of neighboring molecules. vulcanchem.com

Analysis of these interactions is crucial for understanding the supramolecular assembly and the physical properties of the solid material. researchgate.net The specific arrangement, or crystal packing, would show how these forces guide the molecules into a repeating, three-dimensional array. acs.orgdiva-portal.org

The crystallographic data summary provides the fundamental parameters of the crystal lattice. This includes the crystal system (e.g., monoclinic, orthorhombic), the unit cell dimensions (the lengths of the axes a, b, c and the angles α, β, γ between them), and the space group. iucr.org The space group is a mathematical description of the symmetry elements (like rotation axes, screw axes, mirror planes, and inversion centers) present in the crystal structure. mdpi.com This information is foundational to the entire structure solution and refinement process.

Table 2: Illustrative Crystallographic Data Table for this compound

| Parameter | Description | Value |

| Chemical Formula | C₁₂H₉BrO₃ | C₁₂H₉BrO₃ |

| Formula Weight | g/mol | 281.10 |

| Crystal System | The geometric class of the unit cell. | Not available in searched literature |

| Space Group | The set of symmetry operations of the crystal. | Not available in searched literature |

| a, b, c (Å) | The lengths of the unit cell axes. | Not available in searched literature |

| α, β, γ (°) | The angles between the unit cell axes. | Not available in searched literature |

| Volume (ų) | The volume of the unit cell. | Not available in searched literature |

| Z | The number of molecules in the unit cell. | Not available in searched literature |

| Calculated Density | g/cm³ | Not available in searched literature |

Note: This table is for illustrative purposes only. The values are dependent on experimental determination via SC-XRD, which has not been publicly reported for this compound.

Analysis of Intermolecular Interactions and Crystal Packing

Integrated Spectroscopic Data Analysis and Chemometrics for Structure Confirmation

In the absence of, or as a complement to, SC-XRD, a combination of spectroscopic techniques is used to confirm the molecular structure. Data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary pieces of information that, when integrated, create a detailed picture of the molecule's connectivity and functional groups.

Spectroscopic Data Interpretation:

¹H and ¹³C NMR Spectroscopy: NMR spectroscopy would confirm the carbon-hydrogen framework. The ¹H NMR spectrum is expected to show distinct signals for the protons on the furan ring, the methylene (CH₂) bridge, and the 4-bromophenyl ring, with chemical shifts and coupling patterns characteristic of these environments. acs.orgworktribe.com The ¹³C NMR spectrum would show a signal for the ester carbonyl carbon (typically ~160-170 ppm) and distinct signals for each unique carbon atom in the aromatic and furan rings. acs.orgmdpi.com

Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. For this compound, a strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹, which is characteristic of an ester C=O stretching vibration. masterorganicchemistry.comresearchgate.net Other key peaks would include C-O stretching for the ester and ether linkages, C=C stretching for the aromatic rings, and C-H stretching vibrations above and below 3000 cm⁻¹ for the aromatic and aliphatic protons, respectively. vscht.czlibretexts.org

Mass Spectrometry (MS): MS provides the molecular weight and fragmentation patterns. High-resolution mass spectrometry would confirm the elemental formula (C₁₂H₉BrO₃). The fragmentation pattern would likely show characteristic losses, such as the cleavage of the benzyl (B1604629) group or the furoate moiety, helping to piece together the molecular structure. researchgate.netmun.ca

Chemometrics for Structure Confirmation: Chemometrics applies mathematical and statistical methods to extract maximal information from chemical data. tuwien.ac.at In the context of structure confirmation, chemometric analysis can be applied to spectroscopic data, especially when dealing with complex spectra or large datasets of related compounds. mdpi.comingentaconnect.com Techniques like Principal Component Analysis (PCA) can be used to analyze variations in NMR or IR spectra across a series of synthesized analogues to identify patterns related to specific structural features. ingentaconnect.com For a single compound like this compound, computational chemistry methods (a subset of chemometrics) can be used to predict theoretical NMR and IR spectra. researchgate.net Comparing these predicted spectra with the experimental data provides a powerful method for confirming the proposed structure and assigning specific spectral peaks. mdpi.com

Therefore, it is not possible to generate the thorough, informative, and scientifically accurate article as per the provided outline and instructions. The creation of data tables and detailed research findings for the specified sections and subsections is contingent on published research that does not appear to exist for "this compound" at this time.

Theoretical and Computational Chemistry Studies of 4 Bromobenzyl 2 Furoate

Quantitative Structure-Reactivity Relationship (QSRR) Investigations

Quantitative Structure-Reactivity Relationship (QSRR) studies are theoretical models that aim to describe the relationship between the chemical structure of a series of compounds and their reactivity in a particular chemical transformation. While specific, comprehensive QSRR studies focusing exclusively on 4-bromobenzyl 2-furoate are not extensively documented in publicly available literature, the principles of QSRR can be applied to understand how structural modifications would theoretically impact its reactivity.

Such an investigation would typically focus on a specific reaction, for instance, the hydrolysis of the ester bond, and correlate the reaction rate with various molecular descriptors. These descriptors quantify the electronic, steric, and hydrophobic properties of the molecule.

Detailed Research Findings

A hypothetical QSRR study for a series of substituted benzyl (B1604629) 2-furoates, including the 4-bromo derivative, would involve synthesizing these compounds and measuring their reactivity under controlled conditions. The reactivity data would then be correlated with calculated molecular descriptors.

The fundamental approach of a QSRR study is to establish a mathematical model, often a multiple linear regression (MLR) equation, of the form:

Reactivity = c0 + c1 * D1 + c2 * D2 + ... + cn * Dn

Where:

Reactivity is a measurable parameter, such as the logarithm of the reaction rate constant (log k).

D1, D2, ..., Dn are the molecular descriptors.

c0, c1, c2, ..., cn are the regression coefficients determined from the statistical analysis.

For this compound and its analogs, key descriptors would include:

Electronic Descriptors: The Hammett constant (σ) for the substituent on the benzyl ring is a crucial descriptor. libretexts.org The bromine atom at the para position has a positive Hammett constant (σp = +0.23), indicating it is an electron-withdrawing group through inductive effects, which would influence the electron density at the benzylic carbon and the carbonyl carbon. Other electronic descriptors could include calculated atomic charges or dipole moments. Studies on the acyl transfer reactions of substituted furoates have successfully used Hammett plots to correlate reaction rates with the electronic nature of substituents. mdpi.com

Steric Descriptors: Parameters such as Taft's steric parameter (Es) or molar refractivity (MR) could be used to quantify the steric hindrance around the reaction center. While the bromo group is not exceptionally large, its size relative to other halogens or a hydrogen atom could influence the approach of a nucleophile.

Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP) is a common descriptor for hydrophobicity. This is particularly relevant for reactions in biphasic or aqueous systems, as it affects the partitioning of the compound and its accessibility to reagents.

Hypothetical Data for a QSRR Study of Substituted Benzyl 2-Furoates

To illustrate the concept, the following interactive table presents hypothetical data for a QSRR analysis of the hydrolysis of a series of para-substituted benzyl 2-furoates.

| Substituent (X) | log(k_hyd) | Hammett (σp) | Molar Refractivity (MR) | logP |

| -H | -4.50 | 0.00 | 1.03 | 3.10 |

| -CH3 | -4.65 | -0.17 | 5.65 | 3.55 |

| -OCH3 | -4.72 | -0.27 | 7.87 | 3.23 |

| -Cl | -4.25 | 0.23 | 6.03 | 3.79 |

| -Br | -4.20 | 0.23 | 8.88 | 3.95 |

| -NO2 | -3.80 | 0.78 | 7.36 | 3.05 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Based on such data, a regression analysis might yield a QSRR equation like:

log(k_hyd) = -4.45 + 1.12 * σp - 0.02 * MR + 0.05 * logP

In this hypothetical model, the positive coefficient for the Hammett constant (σp) would suggest that electron-withdrawing groups, like the bromo substituent, accelerate the hydrolysis rate by making the carbonyl carbon more electrophilic. The small negative coefficient for Molar Refractivity (MR) would imply a minor steric hindrance effect, while the small positive coefficient for logP might indicate a slight increase in reactivity with hydrophobicity in the specific reaction medium.

Such QSRR models are powerful tools in medicinal chemistry and materials science for predicting the reactivity of unsynthesized compounds and for guiding the design of new molecules with desired properties. sciepub.com

4 Bromobenzyl 2 Furoate As a Key Synthetic Intermediate and Building Block

Contribution to the Synthesis of Diverse Organic Molecules

The versatility of 4-bromobenzyl 2-furoate as a synthetic intermediate stems from the distinct reactivity of its two main components: the 4-bromobenzyl group and the 2-furoate ester. The bromine atom on the phenyl ring allows for various coupling reactions, while the ester and furan (B31954) functionalities provide additional sites for modification.

Research has demonstrated the utility of related bromo-organic compounds in a wide array of organic transformations. These include bromination, cohalogenation, oxidation, cyclization, and substitution reactions, highlighting the broad applicability of molecules containing a bromo-functionalized aromatic ring. sci-hub.se The presence of the bromine atom on the benzyl (B1604629) group of this compound makes it a suitable substrate for reactions that form new carbon-carbon and carbon-heteroatom bonds.

Furthermore, the furan component of the molecule can participate in various reactions. For example, furan derivatives can undergo palladium-catalyzed direct arylation to produce 5-arylfurans. researchgate.net This suggests that the furan ring in this compound could be functionalized to introduce additional molecular diversity.

Utility in the Construction of Advanced Heterocyclic Scaffolds

Heterocyclic compounds are of great interest due to their prevalence in natural products and pharmaceuticals. acs.org this compound is a valuable precursor for the synthesis of complex heterocyclic systems. The furan ring itself is a key heterocycle, and its derivatives are important building blocks. acs.org

The furan moiety can be a precursor to other heterocyclic rings. For instance, furo[3,2-c]quinolin-4(5H)-one has been synthesized through sequential palladium-catalyzed reactions starting from a furan derivative and a substituted nitrobenzene. mdpi.com This type of transformation highlights the potential of the furan ring in this compound to be converted into more complex, fused heterocyclic systems.

The following table summarizes the utility of related furan and bromo-substituted compounds in the synthesis of various heterocyclic systems.

| Starting Material Type | Resulting Heterocyclic Scaffold | Reaction Type |

| Furan derivative | Furo[3,2-c]quinolin-4(5H)-one | Palladium-catalyzed arylation and cyclization mdpi.com |

| 3-(4-Bromobenzoyl)prop-2-enoic acid | Pyrimidine, Pyrane, Pyridine | Cyclization with various nucleophiles researchgate.net |

| Hydrazonoyl halides | Pyrazole, Tetrahydropyrazine | Cycloaddition, Cyclization researchgate.net |

Role in Facilitating Carbon-Carbon Bond Forming Reactions

Carbon-carbon bond forming reactions are fundamental to organic synthesis. The 4-bromobenzyl group of this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for creating C-C bonds.

One of the most widely used C-C bond-forming reactions is the Suzuki-Miyaura coupling, which couples an organoboron compound with an organic halide. researchgate.net The aryl bromide functionality in this compound can readily participate in such reactions with various boronic acids to form biaryl structures. Similarly, Heck reactions, which couple an unsaturated halide with an alkene, provide another avenue for C-C bond formation. mdpi.com

The Friedel-Crafts reaction is another important method for forming C-C bonds, typically involving the alkylation or acylation of an aromatic ring. nih.gov While the aromatic ring of this compound is somewhat deactivated by the bromine atom, it can still undergo Friedel-Crafts reactions under appropriate conditions, particularly intramolecularly, to construct polycyclic systems. rsc.org

The table below provides examples of carbon-carbon bond forming reactions where bromo-substituted aromatic compounds are utilized.

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type |

| Suzuki-Miyaura Coupling | Aryl Bromide | Arylboronic Acid | Palladium Catalyst | Biaryl |

| Heck Coupling | 2-Iodoaniline | α,β-Unsaturated Carbonyl Compound | Palladium Catalyst | 3-Substituted Quinolin-2(1H)-one mdpi.com |

| Friedel-Crafts Alkylation | Aromatic Ring | Alkyl Halide | Lewis Acid nih.gov | Alkylated Aromatic Compound |

Strategic Intermediate in Convergent and Divergent Multi-Step Synthesis Pathways

The bifunctional nature of this compound makes it a strategic intermediate in both convergent and divergent multi-step syntheses. pharmafeatures.com

In a convergent synthesis , different fragments of a target molecule are synthesized separately and then combined at a later stage. wikipedia.org this compound can be elaborated through reactions at the furan ring, while another synthetic fragment is prepared separately. The two fragments can then be joined via a cross-coupling reaction involving the bromobenzyl group. This approach is often more efficient for the synthesis of complex molecules.

In a divergent synthesis , a common intermediate is used to generate a library of structurally related compounds. This compound is an ideal starting point for such a strategy. For example, the bromine atom can be converted into a variety of other functional groups through reactions like Suzuki coupling, Buchwald-Hartwig amination, or cyanation. Each of these new compounds can then undergo further transformations at the furoate ester or the furan ring, leading to a diverse set of molecules from a single starting material. This approach is particularly valuable in medicinal chemistry for the rapid generation of analogues for structure-activity relationship studies.

The ability to perform reactions selectively at either the bromobenzyl or the furoate moiety allows for a high degree of control in complex synthetic sequences. youtube.com This makes this compound a valuable and versatile building block in the toolbox of the modern synthetic organic chemist.

Mechanistic Investigations of Chemical Reactions Involving 4 Bromobenzyl 2 Furoate

Kinetic Studies of Reaction Rates and Orders

While direct kinetic studies specifically on 4-bromobenzyl 2-furoate were not found in the surveyed literature, extensive research on analogous compounds, such as other substituted phenyl and dinitrophenyl 2-furoates, offers significant insight into the expected kinetic behavior. mdpi.comewha.ac.kr

The aminolysis of esters, a form of nucleophilic acyl substitution, is a well-studied reaction. For reactions of various furoate esters with amines and other nucleophiles, the process typically follows second-order kinetics. mdpi.com The rate of reaction is dependent on the concentration of both the ester and the nucleophile.

Kinetic analyses often involve generating Brønsted and Hammett plots to probe the nature of the transition state.

Brønsted-type plots , which correlate the reaction rate constant (log k) with the pKa of the nucleophile or leaving group, are used to measure the degree of bond formation or cleavage in the rate-determining step. For the aminolysis of 4-nitrophenyl 2-furoate with secondary alicyclic amines, a linear Brønsted plot was obtained with a βnuc value of 0.78. ewha.ac.kr A similar study on 2,4-dinitrophenyl 5-substituted-2-furoates reported βnuc values between 0.81 and 0.84. mdpi.com These high, positive βnuc values suggest a significant development of positive charge on the nucleophilic nitrogen atom in the transition state, which is consistent with the nucleophilic attack being the rate-determining step. mdpi.com

Hammett plots correlate the reaction rate constants of a series of substituted reactants with a substituent constant (σ). The reaction of piperidine (B6355638) with a series of substituted phenyl 2-furoates yielded a linear Hammett plot with a large ρ value of 2.88 when using σ- constants. ewha.ac.kr This large, positive ρ value indicates that the reaction is highly sensitive to electronic effects and that there is a buildup of negative charge in the transition state on the leaving group portion of the molecule. This supports a mechanism where the breakdown of a tetrahedral intermediate is the rate-determining step. ewha.ac.kr

In some cases, such as the aminolysis of 2,4-dinitrophenyl benzoate, nonlinear Brønsted plots have been observed. acs.org This curvature is often interpreted as a change in the rate-determining step (RDS) from the breakdown of the tetrahedral intermediate (T±) for weakly basic amines to the formation of T± for highly basic amines. acs.orgresearchgate.net

Table 1: Illustrative Kinetic Data for the Aminolysis of a Furoate Ester with Various Nucleophiles This table presents hypothetical data based on findings for analogous compounds like 4-nitrophenyl 2-furoate to illustrate expected kinetic trends.

| Nucleophile (Amine) | pKa of Conjugate Acid | Second-Order Rate Constant (k_N) [M⁻¹s⁻¹] |

| Piperazine | 9.83 | 1.50 |

| Piperidine | 11.22 | 10.2 |

| Morpholine | 8.36 | 0.25 |

Identification and Characterization of Reaction Intermediates

The primary reaction pathway for esters is nucleophilic acyl substitution, which proceeds through a distinct, high-energy intermediate. vaia.commasterorganicchemistry.com

Tetrahedral Intermediate (T±): In this key intermediate, the electrophilic carbonyl carbon, which is initially sp2-hybridized, is attacked by a nucleophile. This forces the carbon to become sp3-hybridized, forming a transient tetrahedral structure with a negative charge on the oxygen atom. vaia.comtestbook.com This intermediate is generally unstable and readily collapses by ejecting the leaving group to reform the carbonyl double bond. masterorganicchemistry.com The existence of such intermediates is supported by kinetic data from related systems, where changes in the rate-determining step (formation vs. breakdown of the intermediate) are observed depending on the reaction conditions and the basicity of the nucleophile. mdpi.comresearchgate.net

In reactions involving the furan (B31954) ring itself, other intermediates are possible:

Cycloaddition Adducts: Furans can act as dienes in Diels-Alder reactions. The Rh(II)-catalyzed cyclopropanation of methyl 2-furoate, for example, proceeds through the formation of a cyclopropane (B1198618) adduct. acs.org In this reaction, a transient metal carbene intermediate first forms, which then reacts with the furan. researchgate.net

Zwitterionic Intermediates: In some reactions, such as the Rh(II)-catalyzed reaction of methyl 2-furoate with methyl phenyldiazoacetate, a zwitterionic intermediate can form if the carbene attacks the α-position of the furan ring. This intermediate can then ring-open to form alternative products. acs.org

Table 2: Plausible Reaction Intermediates for this compound

| Intermediate | Reaction Type | Description |

| Tetrahedral Intermediate | Nucleophilic Acyl Substitution | Formed by the attack of a nucleophile on the ester carbonyl carbon. The carbon becomes sp³ hybridized. vaia.com |

| Cycloaddition Adduct | Diels-Alder Reaction | Formed when the furan ring acts as a diene and reacts with a dienophile. |

| Zwitterionic Intermediate | Carbene Addition | Can form from the addition of a carbene to the furan ring, leading to potential ring-opening. acs.org |

| Organometallic Intermediate | Cross-Coupling Reaction | A transient species where a metal (e.g., Palladium) has inserted into the C-Br bond of the benzyl (B1604629) group. |

Proposed Reaction Mechanisms and Reaction Pathways

Based on its structure, this compound has several potential reaction pathways. The most prominent is nucleophilic acyl substitution. masterorganicchemistry.com

Mechanism of Nucleophilic Acyl Substitution (Aminolysis Example): This reaction is typically a two-step addition-elimination mechanism. mdpi.commasterorganicchemistry.com

Step 1 (Addition): A nucleophile (e.g., an amine) attacks the electrophilic carbonyl carbon of the ester. The pi bond of the carbonyl breaks, and its electrons move to the oxygen atom, forming a tetrahedral intermediate. vaia.compearson.com

Step 2 (Elimination): The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. Simultaneously, the bond to the leaving group (the 4-bromobenzyl alkoxide) breaks, and the leaving group is expelled. A final proton transfer from the nucleophile (if it was neutral, like an amine) to a base neutralizes the product.

The rate-determining step can be either the formation of the tetrahedral intermediate (k1) or its breakdown (k2), depending on the nucleophile's strength and the leaving group's ability. mdpi.comacs.org For many furoate esters reacting with amines, kinetic evidence points to the breakdown of the intermediate being rate-limiting. ewha.ac.kr

Other Potential Pathways:

Reaction at the Furan Ring: The furan moiety can undergo reactions such as electrophilic substitution or cycloaddition. However, studies on similar substrates like ethyl 2-furoate have shown it to be unreactive as a dienophile in some Diels-Alder reactions. acs.org In contrast, rhodium-catalyzed reactions can force cyclopropanation of the furan ring. acs.org

Reaction at the Benzyl Group: The bromine atom on the benzyl ring allows for reactions typical of aryl halides, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). These reactions would proceed via an organometallic mechanism involving oxidative addition, transmetalation (for Suzuki), and reductive elimination. The synthesis of furan derivatives via coupling reactions involving bromo-substituted precursors is a common strategy. uni-muenchen.deacs.org

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-bromobenzyl derivatives during synthesis?

- Methodological Answer : When working with brominated benzyl compounds (e.g., 4-bromobenzyl chloride or bromide), use impervious gloves, tightly sealed goggles, and protective clothing to avoid skin/eye contact . Conduct reactions in a fume hood to minimize inhalation risks. For spills, neutralize acidic residues with appropriate agents (e.g., sodium bicarbonate) and dispose of waste via certified hazardous waste handlers . Always consult SDS documents for specific first-aid measures, such as rinsing eyes with water for 10+ minutes after exposure .

Q. How can 4-bromobenzyl 2-furoate be synthesized, and what intermediates are critical?

- Methodological Answer : A plausible route involves esterification between 4-bromobenzyl alcohol and 2-furoyl chloride. Key intermediates like 4-bromobenzyl chloride (CAS 589-17-3) are commercially available and require anhydrous conditions to prevent hydrolysis . Monitor reaction progress via TLC or HPLC-MS/MS, as described for furoate quantification in plasma . Purify using column chromatography with ethyl acetate/hexane gradients to isolate the ester product.

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : Confirm ester linkage via -NMR (e.g., benzyl CH protons at δ 4.8–5.2 ppm, furan protons at δ 6.5–7.5 ppm) and -NMR (carbonyl at ~165 ppm) .

- FTIR : Identify ester C=O stretching (~1740 cm) and aromatic C-Br vibrations (~600 cm) .

- XRD : Resolve crystallographic ambiguities, as demonstrated for 4-bromobenzyl ether derivatives in absolute configuration studies .

Advanced Research Questions

Q. How can conflicting spectral data for 4-bromobenzyl esters be resolved during structural elucidation?

- Methodological Answer : Contradictions in NMR or MS data may arise from impurities or stereochemical variations. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula . For stereoisomers, employ electronic circular dichroism (ECD) or single-crystal XRD, as shown for brominated benzyl ethers in natural product studies . Replicate synthesis under controlled conditions (e.g., inert atmosphere) to exclude oxidative byproducts.

Q. What experimental design considerations are critical for studying the stability of this compound under varying conditions?

- Methodological Answer :

- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., 150–200°C for similar bromoaromatics) .

- pH Sensitivity : Test hydrolysis rates in buffered solutions (pH 1–13) using HPLC-MS/MS to quantify degradation products .

- Light Exposure : Conduct photostability studies under UV/visible light, comparing protected vs. unprotected samples .

Q. How can researchers optimize the yield of this compound in scalable syntheses?

- Methodological Answer :

- Catalysis : Screen Lewis acids (e.g., ZnCl) to enhance esterification efficiency .

- Solvent Selection : Use aprotic solvents (e.g., dichloromethane) to minimize side reactions.

- Kinetic Monitoring : Employ in-situ FTIR or Raman spectroscopy to track reaction progress and adjust stoichiometry dynamically .

Q. What strategies address discrepancies in bioactivity data for 4-bromobenzyl derivatives across studies?

- Methodological Answer : Variations in biological assays (e.g., enzyme inhibition, cytotoxicity) may stem from differences in purity, solvent residues, or cell line specificity. Validate compound purity via HPLC (>95%) and control for solvent effects (e.g., DMSO concentration) . Replicate studies using standardized protocols, such as those for furoate quantification in pharmacokinetic models .

Data Analysis & Contradiction Management

Q. How should researchers interpret contradictory results in the environmental impact assessment of brominated aromatics?

- Methodological Answer : Discrepancies in ecotoxicity data (e.g., PBT/vPvB classifications) may arise from assay sensitivity or degradation pathways. Follow OECD guidelines for persistence testing and compare results across multiple models (e.g., QSAR vs. experimental) . For this compound, conduct biodegradation studies under aerobic/anaerobic conditions, measuring bromide ion release as a degradation marker .

Q. What statistical approaches are recommended for validating analytical methods (e.g., HPLC) for this compound?

- Methodological Answer : Apply validation parameters per ICH Q2(R1):

- Linearity : Calibration curves (r > 0.995) across 50–150% of expected concentrations .

- Precision : ≤5% RSD for intra-/inter-day replicates.

- Accuracy : Spike recovery tests (90–110%) in biological matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.